![molecular formula C15H19BN2O2 B2996494 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole CAS No. 1313049-30-7](/img/structure/B2996494.png)
2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of imidazole with a phenyl group attached at the 2-position. This phenyl group is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FTIR, NMR, MS, and X-ray diffraction .Chemical Reactions Analysis
Boronic acid derivatives, like the one in this compound, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of around 0.99±0.1 g/cm3, a melting point of 27-31°C, and a boiling point of 130°C/20mmHg .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It’s high stability, low toxicity, and high reactivity make it a valuable component in various transformation processes .
Drug Development
In the field of drug development, boronic acid compounds like this one are often used to protect diols . They are also utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibitors
Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They have potential applications in treating tumors and microbial infections .
Anticancer Drugs
Apart from treating tumors and microbial infections, they can also be used to treat anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .
Water Treatment and Purification
Conjugated microporous polymers (CMPs) as prospective adsorbents for organic pollutant treatments are extremely appealing . The development of CMPs having excellent pollutant adsorption behaviour is still challenging . However, the as-prepared CMPs showed an extraordinarily high adsorption capacity for the organic dye rhodamine B (RhB) from water .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used as reagents to borylate arenes . This suggests that the compound might interact with arenes or similar structures in biological systems.
Mode of Action
It is known that similar compounds can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of a covalent bond with the target molecule.
Biochemical Pathways
The compound’s potential to borylate arenes suggests that it might affect pathways involving arene-containing molecules. The downstream effects of such interactions would depend on the specific roles of these molecules in the biological system.
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 73 °c/15 mmhg and density of 0.912 g/mL at 25 °C , might influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential to borylate arenes , it might modify the structure and function of arene-containing molecules in the cell, leading to various downstream effects.
Eigenschaften
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13-17-8-9-18-13/h5-10H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIOZOSFTAZNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
CAS RN |
1313049-30-7 |
Source


|
| Record name | 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

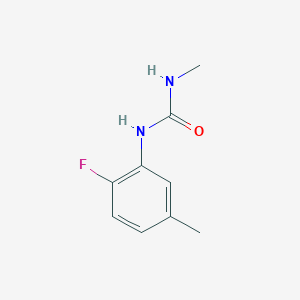
![N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2996414.png)
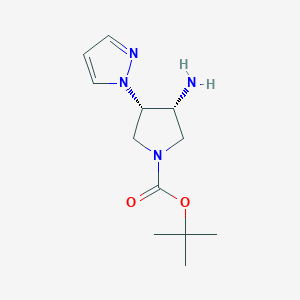
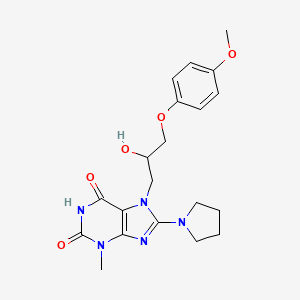
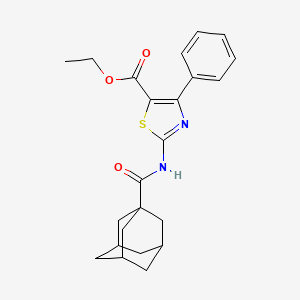
![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2996423.png)
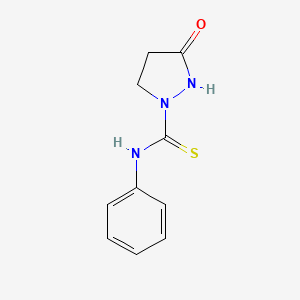
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2996425.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996426.png)
![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2996427.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B2996428.png)
![N-{2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl}-2,6-dimethoxybenzamide](/img/structure/B2996430.png)

